molecular formula C20H21N3O2 B12447131 2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide CAS No. 30750-24-4

2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide

Cat. No.: B12447131
CAS No.: 30750-24-4
M. Wt: 335.4 g/mol
InChI Key: HGYIWPCZFQYSFB-UHFFFAOYSA-N
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Description

(2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with malononitrile in the presence of a base such as piperidine to form the intermediate 2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]acrylonitrile.

    Amidation Reaction: The intermediate is then reacted with aniline in the presence of a catalyst such as triethylamine to yield the final product, (2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

(2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

  • (2E)-4-(diethylamino)but-2-enoic acid hydrochloride
  • Dichloroaniline derivatives

Comparison:

  • Structural Differences: While similar compounds may share functional groups, the specific arrangement and additional substituents in (2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide contribute to its unique reactivity and properties.
  • Unique Properties: The presence of both a cyano group and a hydroxyphenyl group in the same molecule allows for diverse chemical transformations and potential applications that may not be achievable with similar compounds.

This detailed article provides a comprehensive overview of (2E)-2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide, highlighting its synthesis, chemical reactivity, applications, and unique characteristics

Properties

CAS No.

30750-24-4

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenylprop-2-enamide

InChI

InChI=1S/C20H21N3O2/c1-3-23(4-2)18-11-10-15(19(24)13-18)12-16(14-21)20(25)22-17-8-6-5-7-9-17/h5-13,24H,3-4H2,1-2H3,(H,22,25)

InChI Key

HGYIWPCZFQYSFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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